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Compound of Interest

Compound Name: Ethyl pyruvate-d3

Cat. No.: B3044194 Get Quote

An In-depth Technical Guide to Ethyl Pyruvate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and

metabolic significance of Ethyl pyruvate-d3 (ethyl 3,3,3-trideuterio-2-oxopropanoate). This

isotopically labeled compound is a crucial tool in metabolic research and drug development,

serving as a tracer and an internal standard for quantitative analyses.

Chemical and Physical Properties
Ethyl pyruvate-d3 is the deuterated analog of ethyl pyruvate, with three deuterium atoms

replacing the protons on the terminal methyl group. Its physical properties are nearly identical

to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the

isotopic substitution.
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Property Value Reference

IUPAC Name
ethyl 3,3,3-trideuterio-2-

oxopropanoate

Synonyms
Ethyl pyruvate (3,3,3-d3), Ethyl

2-oxopropionate-d3

CAS Number 66966-38-9 [1]

Molecular Formula
C₅H₅D₃O₃

(CD₃COCOOCH₂CH₃)
[1]

Molecular Weight 119.13 g/mol [1]

Appearance Colorless to light yellow liquid [2][3]

Isotopic Enrichment ≥98 atom % D [1]

Chemical Purity ≥96-98% [1][3]

Physical Constants (Data for non-deuterated Ethyl
Pyruvate)
Note: The physical constants for Ethyl pyruvate-d3 are expected to be very similar to the non-

deuterated compound.

Property Value Reference

Density 1.045 - 1.05 g/cm³ at 20-25 °C [2]

Boiling Point 142 - 146 °C at 760 mmHg [2]

Melting Point -58 °C [2][4]

Flash Point 45 - 52 °C (closed cup) [2]

Refractive Index (n²⁰/D) ~1.404 [5]

Solubility

Soluble in water (10 g/L at 20

°C). Miscible with ethanol and

ether.

[2][5]
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Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of Ethyl pyruvate-d3.

The following data is based on the known spectrum of ethyl pyruvate, with expected variations

for the d3-isotopologue noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum (Expected for Ethyl pyruvate-d3) The ¹H NMR spectrum is expected to

show signals for the ethyl group protons. The characteristic singlet for the methyl protons (CH₃)

at ~2.5 ppm in the non-deuterated compound will be absent.[6]

Chemical Shift (δ) Multiplicity Integration Assignment

~4.3 ppm Quartet (q) 2H -O-CH₂-CH₃

~1.3 ppm Triplet (t) 3H -O-CH₂-CH₃

¹³C NMR Spectrum (Expected for Ethyl pyruvate-d3) The ¹³C NMR spectrum will be similar to

the non-deuterated version, though the C-D coupling will cause the CD₃ signal to appear as a

multiplet with a lower intensity compared to a CH₃ signal.[7][8]

Chemical Shift (δ) Assignment

~192 ppm C=O (Ketone)

~161 ppm C=O (Ester)

~63 ppm -O-CH₂-CH₃

~26 ppm CD₃-C=O

~14 ppm -O-CH₂-CH₃

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation

pattern. For Ethyl pyruvate-d3, the molecular ion peak (M⁺) is expected at m/z = 119.1.
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m/z Value Interpretation

119.1 [M]⁺, Molecular ion

90.1 [M - C₂H₅]⁺, Loss of ethyl group

74.1 [M - CO-CH₃]⁺, Loss of acetyl group

46.1 [CD₃CO]⁺, Deuterated acetyl cation

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying functional groups. The spectrum of Ethyl pyruvate-d3
will be dominated by strong absorptions from the carbonyl groups.[7][9]

Wavenumber (cm⁻¹) Functional Group Assignment

~2200-2300 cm⁻¹ C-D stretch (characteristic of deuteration)

~1730-1750 cm⁻¹ C=O stretch (Ester and Ketone)

~1100-1300 cm⁻¹ C-O stretch (Ester)

Experimental Protocols
Representative Synthesis of Ethyl Pyruvate-d3
A common method for synthesizing ethyl pyruvate is the oxidation of ethyl lactate.[10] To

produce Ethyl pyruvate-d3, one would start with the corresponding deuterated precursor,

Ethyl lactate-d3,3,3-d3.

Reaction: Oxidation of Ethyl lactate-d3,3,3-d3

Materials:

Ethyl lactate-d3,3,3-d3 (1.0 mole)

Potassium permanganate (KMnO₄) (0.83 mole)

Magnesium sulfate (MgSO₄) solution, saturated
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Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

Petroleum ether (or hexane)

Calcium chloride (CaCl₂) solution, saturated

Ice

Procedure:

A 1-liter round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

The flask is charged with saturated MgSO₄ solution (300 mL), petroleum ether (1200 mL),

Ethyl lactate-d3,3,3-d3 (1.0 mole), and NaH₂PO₄·2H₂O (0.31 mole).[10]

The mixture is stirred vigorously and cooled to 15°C in an ice-water bath.

Powdered potassium permanganate (0.83 mole) is added portion-wise over 30 minutes,

maintaining the temperature at approximately 15°C.[10]

Stirring is continued until a spot test indicates the completion of the oxidation.

The petroleum ether layer is decanted. The remaining manganese dioxide sludge is washed

with three portions of petroleum ether.

The combined petroleum ether extracts are concentrated by evaporation.

The residual oil is washed twice with a saturated aqueous CaCl₂ solution to remove any

unreacted ethyl lactate-d3.[10]

The final product, Ethyl pyruvate-d3, is purified by distillation under reduced pressure.

Analytical Method: Purity Assessment
Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm

the molecular weight and identify any impurities. Quantitative analysis and confirmation of

isotopic enrichment are typically performed using NMR spectroscopy.
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Applications in Research and Drug Development
Ethyl pyruvate-d3 is primarily used as an internal standard and metabolic tracer.[11]

Deuteration provides a distinct mass shift for mass spectrometry and unique signals in NMR,

allowing it to be distinguished from its endogenous, non-deuterated counterpart.

Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to follow the

metabolic fate of pyruvate through key cellular pathways in real-time.[11]

Pharmacokinetic Studies: Deuterium substitution can subtly alter the metabolic rate of a

compound, a phenomenon known as the "kinetic isotope effect." Studying these effects

helps in understanding the pharmacokinetics of pyruvate-based drugs.[11]

Quantitative Bioanalysis: Due to its chemical identity with the endogenous molecule, it is an

ideal internal standard for accurate quantification of ethyl pyruvate levels in biological

samples via isotope dilution mass spectrometry.

Visualizations
Experimental Workflow
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Diagram 1: General Experimental Workflow for Ethyl Pyruvate-d3
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Diagram 1: General Experimental Workflow for Ethyl Pyruvate-d3.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b3044194?utm_src=pdf-body-img
https://www.benchchem.com/product/b3044194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Hub of Pyruvate
Pyruvate is a key intermediate at the crossroads of major metabolic pathways. Ethyl pyruvate-
d3, once hydrolyzed to pyruvate-d3 in vivo, enters this central hub.

Diagram 2: Central Metabolic Pathways of Pyruvate
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Diagram 2: Central Metabolic Pathways of Pyruvate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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